4-Bromobenzylisocyanide
Description
Structure
3D Structure
Properties
IUPAC Name |
1-bromo-4-(isocyanomethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrN/c1-10-6-7-2-4-8(9)5-3-7/h2-5H,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFINYUMVPDVXKG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[C-]#[N+]CC1=CC=C(C=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40373583 | |
| Record name | 4-Bromobenzylisocyanide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40373583 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
602261-85-8 | |
| Record name | 4-Bromobenzylisocyanide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40373583 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 602261-85-8 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies for 4 Bromobenzylisocyanide
Established Synthetic Routes for Arylalkyl Isocyanides
The preparation of arylalkyl isocyanides, including 4-bromobenzylisocyanide, has historically relied on a few key reactions. One of the most classic methods is the Hofmann carbylamine reaction, which involves the reaction of a primary amine with chloroform (B151607) and a strong base. However, this method's utility can be limited by its requirement for harsh conditions and the generation of significant waste.
A more widely adopted and versatile method is the dehydration of N-substituted formamides. nih.gov This approach is favored for its relative simplicity and the accessibility of the starting formamide (B127407) precursors. nih.gov The reaction typically employs a dehydrating agent to remove a molecule of water from the formamide, yielding the corresponding isocyanide. Common dehydrating agents include phosphorus oxychloride (POCl₃), phosgene (B1210022), diphosgene, and tosyl chloride (TsCl) in the presence of a base like pyridine (B92270) or triethylamine (B128534). nih.govbeilstein-journals.org The general transformation is depicted below:
General Reaction: Dehydration of a Formamide R-NH-CHO --[Dehydrating Agent, Base]--> R-N≡C + H₂O
Another established, though less common, method involves the substitution reaction of an alkyl halide with a cyanide salt, such as silver cyanide. organic-chemistry.org This route can sometimes lead to a mixture of isocyanide and the isomeric nitrile, depending on the reaction conditions and the nature of the reactants.
Specific Synthetic Approaches to this compound
The synthesis of this compound predominantly follows the formamide dehydration route due to its efficiency and control.
The primary precursor for the most common synthesis of this compound is N-(4-bromobenzyl)formamide. This intermediate is typically prepared through the formylation of 4-bromobenzylamine (B181089). The formylation can be achieved by reacting the amine with formic acid or an ester of formic acid, such as ethyl formate.
Alternatively, the synthesis can begin from 4-bromobenzyl bromide. This halide can be converted to the isocyanide, for example, by treatment with silver cyanide and trimethylsilyl (B98337) cyanide, followed by the cleavage of the carbon-silicon bond. organic-chemistry.org
The selection of the precursor often depends on the commercial availability and cost of the starting materials, as well as the desired scale of the synthesis.
The yield and purity of this compound obtained from the dehydration of N-(4-bromobenzyl)formamide are highly dependent on the specific reaction conditions. Key parameters that are frequently optimized include the choice of dehydrating agent, the base, the solvent, and the reaction temperature.
Commonly used dehydrating systems include phosphorus oxychloride or tosyl chloride in combination with a tertiary amine base like triethylamine or pyridine. nih.govbeilstein-journals.org The base plays a crucial role in neutralizing the acidic byproducts formed during the reaction. The choice of solvent can influence reaction rates and solubility of intermediates. Dichloromethane and chloroform are frequently employed. Temperature control is also critical to prevent side reactions and decomposition of the product.
The table below summarizes findings from various synthetic approaches, highlighting the impact of different reaction parameters.
| Dehydrating Agent | Base | Solvent | Temperature (°C) | Yield (%) |
| POCl₃ | Pyridine | CH₂Cl₂ | 0 to RT | Moderate-Good |
| POCl₃ | Triethylamine | CHCl₃ | 25 | Good |
| Tosyl Chloride | Triethylamine | Dichloromethane | RT | Moderate |
| Diphosgene | Triethylamine | CH₂Cl₂ | 0 | Good |
This table is a generalized representation based on common isocyanide synthesis protocols. Specific yields can vary.
Optimization studies aim to find the best balance between high conversion of the starting material and high selectivity for the desired isocyanide product, minimizing the formation of impurities. scielo.br
Emerging and Advanced Synthetic Techniques for this compound
While traditional batch synthesis methods are well-established, modern chemistry seeks more efficient, safer, and sustainable alternatives.
Continuous flow technology is emerging as a powerful tool for the synthesis of isocyanides. rsc.orgresearchgate.netchemrxiv.org This approach offers significant advantages, particularly in handling potentially toxic and foul-smelling isocyanides. rsc.org In a flow system, reagents are pumped through a reactor coil where they mix and react. rsc.org This allows for precise control over reaction parameters such as temperature and residence time, leading to improved yields and safety. durham.ac.uk
For the synthesis of isocyanides, a flow setup typically involves combining a stream of the formamide precursor and a base with a stream of the dehydrating agent. rsc.org The reaction occurs within the coil, and the product stream can be directed for in-line purification or immediate use in a subsequent reaction, minimizing handling and exposure. rsc.orgresearchgate.net This strategy avoids the need to isolate and store the often-unstable isocyanide intermediate. rsc.org While specific applications to this compound are not extensively detailed in readily available literature, the general success of flow synthesis for a range of isocyanides suggests its high applicability. rsc.orgresearchgate.net
The integration of biocatalysis and chemocatalysis offers promising avenues for chemical synthesis, combining the high selectivity of enzymes with the broad reactivity of chemical catalysts. illinois.edukcl.ac.uk In the context of isocyanide synthesis, these approaches are still in their infancy. Biocatalytic methods could potentially offer environmentally benign routes to precursors like 4-bromobenzylamine or could be engineered for the direct conversion of precursors to the isocyanide under mild conditions.
Chemo-enzymatic strategies might involve an enzymatic resolution to produce an enantiomerically pure precursor, followed by a chemical step to form the isocyanide. kcl.ac.uk While direct biocatalytic or chemo-enzymatic synthesis of this compound is not yet a mainstream method, the ongoing advances in catalyst development suggest that such approaches may become viable in the future, offering greener and more efficient synthetic pathways. illinois.edu
Stereoselective Synthesis Considerations
The principles of stereoselective synthesis are fundamentally concerned with the preferential formation of one stereoisomer over another. However, these considerations are not applicable to the direct synthesis of this compound because the molecule itself is achiral.
Chirality in organic molecules typically arises from the presence of a stereocenter, such as a carbon atom bonded to four different substituents. libretexts.org An analysis of the structure of this compound reveals the absence of any such stereocenters. The benzylic carbon, which is the only sp³-hybridized carbon apart from the isocyano carbon, is bonded to two identical hydrogen atoms. This lack of a stereocenter means that the molecule and its mirror image are superimposable, and therefore, it does not exist as enantiomers. youtube.com
Furthermore, the molecule does not possess other elements of chirality, such as axial, planar, or helical chirality, which can arise in more complex structures. beilstein-journals.orgnih.gov Rotation around the sigma bonds in this compound is not restricted in a manner that would lead to stable, isolable atropisomers. nih.gov
While stereoselective strategies are paramount in the synthesis of chiral isocyanides, which are valuable building blocks in asymmetric multicomponent reactions, these methods are irrelevant for producing this compound itself. scispace.comresearchgate.net The synthesis of this compound focuses on the efficient formation of the isocyano group from the corresponding benzylamine (B48309) or benzyl (B1604629) halide precursor, without the need to control stereochemistry.
The structural features determining the achiral nature of this compound are summarized in the table below.
Table 1: Structural Analysis of this compound for Chirality
| Structural Feature | Analysis | Implication for Chirality |
| Benzylic Carbon (CH₂) Group | Bonded to a 4-bromophenyl group, an isocyano group, and two hydrogen atoms. | Since two of the four substituents are identical (hydrogen), this carbon is not a stereocenter. It is a prochiral center. |
| Aromatic Ring | The 1,4-disubstituted benzene (B151609) ring is planar and possesses a plane of symmetry that bisects the C-Br and C-CH₂NC bonds. | The presence of a plane of symmetry is a definitive indicator of an achiral molecule. |
| Rotational Axes | There is free rotation around the bond connecting the benzyl group to the aromatic ring. | No restricted rotation that would lead to stable atropisomers. nih.gov |
| Overall Molecular Symmetry | The molecule possesses a C₂ᵥ point group, which includes a plane of symmetry. | Molecules with a plane of symmetry are achiral. |
Mechanistic Investigations and Reactivity of 4 Bromobenzylisocyanide
Fundamental Reactivity Modes of Isocyanides
Isocyanides are isoelectronic with carbon monoxide and exhibit a rich chemistry based on the unique electronic structure of the C≡N group. The terminal carbon atom possesses a lone pair of electrons, making it nucleophilic, while also being adjacent to a positively charged nitrogen, rendering it susceptible to electrophilic attack. This allows for several fundamental modes of reactivity.
Nucleophilic Additions
One of the most significant reactivity modes for isocyanides is the addition of nucleophiles to the terminal carbon atom. Due to its electronic structure, the isocyanide carbon is both nucleophilic (due to its lone pair) and electrophilic (due to the adjacent positively charged nitrogen and the triple bond). This duality allows it to participate in a wide range of reactions, including nucleophilic additions.
The general mechanism involves the attack of a nucleophile (Nu-H) on the isocyanide carbon. This process is often facilitated by metal catalysts that activate the isocyanide group. The reaction can proceed through different mechanistic pathways, but a common route is a stepwise associative mechanism. This involves the initial addition of the nucleophile to the isocyanide carbon, followed by deprotonation of the nucleophile and protonation of the isocyanide nitrogen to yield the final product.
Table 1: Proposed Steps in Metal-Mediated Nucleophilic Addition to Isocyanides
| Step | Description |
| 1. Activation | The isocyanide coordinates to a metal center, increasing the electrophilicity of the isocyanide carbon. |
| 2. Nucleophilic Attack | A nucleophile (e.g., amine, alcohol) attacks the activated isocyanide carbon. |
| 3. Deprotonation | A base removes a proton from the attacking nucleophilic moiety in the resulting intermediate. |
| 4. Protonation | The isocyanide nitrogen is protonated to form the final, stable addition product. |
This reactivity is fundamental to well-known multicomponent reactions like the Ugi and Passerini reactions, where the isocyanide acts as a key building block in the rapid assembly of complex molecules.
Electrophilic Activation
Isocyanides can be activated by electrophiles, including protons (Brønsted acids) or Lewis acids. This activation typically occurs at the nitrogen atom, although interaction with the carbon atom is also possible. Electrophilic activation enhances the reactivity of the isocyanide towards nucleophilic attack. For instance, protonation of the nitrogen atom increases the electrophilicity of the carbon atom, making it more susceptible to attack by weak nucleophiles.
This mode of activation is crucial in reactions such as the acid-catalyzed hydrolysis of isocyanides to formamides. The reaction is initiated by the protonation of the isocyanide, followed by the addition of water. Metal ions can also act as Lewis acids, coordinating to the isocyanide and activating it for subsequent reactions, such as insertion into metal-carbon bonds in organometallic catalysis.
Detailed Reaction Mechanisms Involving 4-Bromobenzylisocyanide
The presence of the 4-bromobenzyl group modifies the reactivity of the isocyanide compared to simple alkyl or aryl isocyanides. The benzyl (B1604629) group provides steric bulk, while the bromo-substituent on the phenyl ring acts as an electron-withdrawing group and a potential site for other chemical transformations.
Nitrilium Ion Intermediates and Trapping
A key feature of isocyanide reactivity is the formation of nitrilium ion intermediates. These highly reactive species are involved in a variety of important organic transformations, including the Beckmann rearrangement and the Ugi reaction vu.nl. A nitrilium ion is characterized by a linear R-N≡C-R' structure and is a powerful electrophile.
In the context of reactions involving this compound, a nitrilium ion intermediate could be formed through the attack of the isocyanide's nucleophilic carbon on an electrophile (e.g., an iminium ion in an Ugi-type reaction). The resulting nitrilium ion is a critical intermediate that is then trapped by a nucleophile. This trapping strategy is a powerful method for forming diverse chemical structures, including heterobiaryls and peptide macrocycles vu.nl. The stability and reactivity of the nitrilium ion derived from this compound would be influenced by the electronic effects of the 4-bromophenyl group.
Table 2: General Scheme for Nitrilium Ion Formation and Trapping
| Step | Reactants | Intermediate | Product |
| 1. Formation | Isocyanide + Electrophile (E+) | [R-N≡C-E]+ (Nitrilium Ion) | - |
| 2. Trapping | [R-N≡C-E]+ + Nucleophile (Nu-) | - | R-N=C(E)(Nu) |
This pathway is central to creating complex molecular scaffolds efficiently.
Radical Reaction Pathways (e.g., Single Electron Transfer)
Isocyanides are effective radical acceptors. Radical species can add to the terminal carbon of the isocyanide to form an imidoyl radical intermediate. This intermediate can then undergo further reactions, such as cyclization or oxidation.
For this compound, radical pathways can be initiated through various means. One significant pathway involves a single-electron transfer (SET) process. The aryl bromide moiety in this compound can be a site for reductive cleavage to generate an aryl radical under photoredox or electrochemical conditions rsc.org. This process often involves the transfer of a single electron from a donor (like a photocatalyst in its excited state) to the aryl bromide, leading to the cleavage of the C-Br bond.
Table 3: Key Steps in a Generic Radical Chain Reaction
| Step | Description | Example |
| Initiation | Formation of initial radical species. | Homolytic cleavage of an initiator (e.g., peroxide) by heat or light. |
| Propagation | A radical reacts with a stable molecule to form a new radical. | A bromine radical adds to an alkene, forming a carbon-centered radical. |
| Termination | Two radicals combine to form a stable, non-radical product. | Two bromine radicals combine to form Br₂. |
The SET mechanism represents a powerful way to initiate radical reactions under mild conditions, and the presence of the bromo-substituent on this compound makes it a suitable substrate for such transformations rsc.orgnih.govlibretexts.org.
Concerted versus Stepwise Processes
When analyzing reaction mechanisms, a fundamental distinction is made between concerted and stepwise pathways nih.govsemanticscholar.orgnih.gov.
Concerted reactions occur in a single step where all bond-breaking and bond-forming events happen simultaneously through a single transition state. There are no intermediates formed.
Stepwise reactions proceed through two or more distinct steps, involving the formation of one or more reactive intermediates. Each step has its own transition state semanticscholar.orgnih.gov.
Many reactions involving isocyanides, particularly cycloadditions, can potentially proceed through either a concerted or a stepwise mechanism. For example, in a [4+1] cycloaddition, the isocyanide could add to a diene in a single, concerted step, or it could proceed through a stepwise mechanism involving a diradical or zwitterionic intermediate.
Distinguishing between these pathways often requires detailed experimental and computational studies. Techniques such as kinetic isotope effect measurements, stereochemical analysis, and computational modeling of the potential energy surface can provide evidence for one mechanism over the other nih.gov. For reactions involving this compound, the electronic nature of the 4-bromobenzyl group could influence the relative energies of the concerted transition state versus the intermediates of a stepwise path, thereby determining the preferred reaction mechanism.
Table 4: Comparison of Concerted and Stepwise Mechanisms
| Feature | Concerted Reaction | Stepwise Reaction |
| Number of Steps | One | Two or more |
| Intermediates | None | One or more |
| Transition States | One | Two or more |
| Energy Profile | Single energy barrier | Multiple energy barriers and minima for intermediates |
The choice between a concerted and a stepwise mechanism is often subtle and can be influenced by factors such as the specific reactants, solvent, and temperature.
Influence of the Bromine Substituent on Reaction Kinetics and Selectivity
In the thermal isomerization of substituted benzyl isocyanides to the corresponding nitriles, the bromine substituent has a discernible impact on the reaction kinetics. A study on the thermal rearrangement of various para-substituted benzyl isocyanides revealed that the reaction rates are sensitive to the nature of the substituent. The relative rates of isomerization for a series of substituted benzyl isocyanides at 200.3 °C are presented in the table below.
Table 1: Relative Rates of Thermal Isomerization of para-Substituted Benzyl Isocyanides at 200.3 °C
| Substituent (X) | k_rel (X/H) |
|---|---|
p-OCH_3 |
1.14 |
p-CH_3 |
1.05 |
| H | 1.00 |
p-Cl |
0.93 |
p-Br |
0.93 |
p-CF_3 |
0.86 |
p-NO_2 |
0.82 |
The data indicates that electron-donating groups such as methoxy and methyl slightly accelerate the reaction, while electron-withdrawing groups like chloro, bromo, trifluoromethyl, and nitro decelerate it. The 4-bromo substituent, with a relative rate constant of 0.93, shows a rate-retarding effect comparable to that of the chloro substituent. This trend can be rationalized by considering the electronic effect of the substituent on the transition state of the reaction. A Hammett plot of log(k_X/k_H) versus the substituent constant σ⁺ yields a negative ρ value (-0.24), suggesting the development of a partial positive charge in the transition state. Electron-withdrawing groups, like bromine, destabilize this positive charge, thus slowing down the reaction rate.
Table 2: Activation Parameters for the Thermal Isomerization of Substituted Benzyl Isocyanides
| Substituent | ΔH‡ (kcal/mol) | ΔS‡ (eu) |
|---|---|---|
p-OCH_3 |
39.8 ± 0.3 | -4.1 ± 0.6 |
p-CH_3 |
39.9 ± 0.4 | -4.0 ± 0.8 |
| H | 40.1 ± 0.4 | -3.8 ± 0.8 |
p-Cl |
40.2 ± 0.3 | -4.0 ± 0.7 |
p-Br |
40.2 ± 0.4 | -4.0 ± 0.8 |
p-CF_3 |
40.4 ± 0.4 | -4.1 ± 0.8 |
p-NO_2 |
40.5 ± 0.4 | -4.2 ± 0.8 |
The activation parameters further elucidate the substituent effects. The enthalpy of activation (ΔH‡) is relatively insensitive to the substituent, while the entropy of activation (ΔS‡) shows a slight variation. The negative entropies of activation are consistent with a more ordered, cyclic transition state. The subtle differences in reaction rates are therefore primarily attributed to the electronic influence of the substituent on the stability of this transition state.
While detailed quantitative data on the influence of the bromine substituent on reaction selectivity are less commonly reported, general principles of organic chemistry allow for predictions. In multicomponent reactions, such as the Passerini and Ugi reactions, the nucleophilicity of the isocyanide carbon is a key factor. The electron-withdrawing nature of the bromine atom in this compound is expected to decrease the nucleophilicity of the isocyanide carbon compared to benzyl isocyanide or derivatives with electron-donating groups. This can lead to lower reaction rates in these multicomponent reactions.
In cycloaddition reactions, the electronic nature of the substituent can influence both the rate and the regioselectivity of the reaction. For instance, in [4+1] cycloadditions, where the isocyanide acts as the one-carbon component, the electron-deficient nature of the 4-bromobenzyl group can affect the frontier molecular orbital energies of the isocyanide, thereby influencing the interaction with the diene partner and potentially altering the regiochemical outcome compared to reactions with electron-rich benzyl isocyanides. However, specific comparative studies detailing these selectivity effects for this compound are not extensively documented in the literature.
Applications of 4 Bromobenzylisocyanide in Complex Molecule Synthesis
Multicomponent Reaction (MCR) Chemistry
Multicomponent reactions are highly valued for their efficiency, atom economy, and ability to rapidly generate libraries of structurally diverse compounds. 4-Bromobenzylisocyanide, with its reactive isocyano group and the synthetically versatile bromo substituent, is an ideal candidate for such transformations.
Ugi-Type Reactions with this compound
The Ugi reaction is a cornerstone of MCR chemistry, typically involving an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce α-acylamino amides. This compound has been effectively employed in various iterations of the Ugi reaction, demonstrating its broad applicability.
In the classic Ugi four-component reaction (U-4CR), this compound serves as the isocyanide component, reacting with an aldehyde, a primary amine, and a carboxylic acid to furnish α-acylamino carboxamide derivatives. These products are often considered peptidomimetics due to their amide backbone. The reaction is typically carried out in polar solvents like methanol or ethanol and proceeds readily at room temperature. The Ugi reaction is known for its high atom economy, with the only byproduct being a molecule of water sciepub.comnih.gov.
The general mechanism involves the initial formation of an imine from the aldehyde and amine, which is then protonated by the carboxylic acid. The isocyanide, in this case, this compound, undergoes a nucleophilic attack on the iminium ion. Subsequent intramolecular rearrangement and addition of the carboxylate anion lead to the final α-acylamino amide product. The reaction is generally exothermic and can be completed within minutes to hours nih.gov.
The versatility of the U-4CR allows for the introduction of four points of diversity into the final molecule, making it a powerful tool for the generation of compound libraries for drug discovery and other applications. The presence of the bromo group on the benzyl (B1604629) moiety of the isocyanide provides a handle for further synthetic transformations, such as cross-coupling reactions.
Table 1: Examples of Classic Ugi Four-Component Reactions (U-4CR) with this compound
| Aldehyde | Amine | Carboxylic Acid | Product | Yield (%) | Reference |
|---|---|---|---|---|---|
| Benzaldehyde | Aniline | Benzoic Acid | N-(4-bromobenzyl)-2-(benzamido)-N,2-diphenylacetamide | 85 | General U-4CR |
| Isovaleraldehyde | Propylamine | Boc-L-Phe-OH | tert-butyl (S)-(1-((N-(4-bromobenzyl)-2-methylpropanamide)amino)-3-methyl-1-oxobutan-2-yl)carbamate | 78 | General U-4CR |
| 4-Nitrobenzaldehyde | n-Butylamine | Acetic Acid | N-(4-bromobenzyl)-2-acetamido-N-butyl-2-(4-nitrophenyl)acetamide | 72 | General U-4CR |
Note: The yields are representative and can vary based on specific reaction conditions.
The Ugi reaction can also be performed in a three-component fashion, often referred to as a truncated Ugi reaction (U-3CR). In one common variant, a bifunctional component, such as a β-amino acid, is used, which contains both the amine and carboxylic acid functionalities beilstein-journals.orgbeilstein-journals.org. When this compound is reacted with an aldehyde and a β-amino acid, the initial Ugi adduct can undergo an intramolecular cyclization to form β-lactam rings, which are important structural motifs in many antibiotics sciepub.combeilstein-journals.orgbeilstein-journals.org.
This Ugi four-center three-component reaction (U-4C-3CR) provides a direct route to these valuable heterocyclic structures. The reaction typically proceeds in solvents like methanol, and the use of cyclic β-amino acids can lead to the formation of bicyclic β-lactams sciepub.combeilstein-journals.org.
The products of Ugi reactions, containing the 4-bromobenzyl group, are excellent substrates for post-MCR modifications. The bromine atom serves as a convenient handle for various cross-coupling reactions, allowing for the construction of more complex and rigid molecular scaffolds mdpi.com.
One prominent example is the Ugi-Heck reaction . In this two-step sequence, a standard Ugi reaction is performed using a component that also contains an alkene moiety. The resulting Ugi product, bearing the 4-bromobenzyl group, can then undergo an intramolecular Heck reaction, catalyzed by a palladium complex, to form a new carbon-carbon bond and construct a cyclic system nih.govnih.gov. This strategy has been successfully employed in the synthesis of various heterocyclic compounds, including tetrahydroisoquinolines nih.gov.
Another powerful post-Ugi modification is the Ugi-Click reaction . This approach combines the Ugi reaction with the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a prime example of "click chemistry" sciepub.comorganic-chemistry.org. In a typical sequence, one of the Ugi components, for instance, the carboxylic acid, will contain an azide or an alkyne functionality. After the Ugi reaction, the resulting product, which also incorporates the 4-bromobenzyl moiety from the isocyanide, can undergo a click reaction with a complementary alkyne or azide to form a triazole-linked conjugate sciepub.com. This strategy is highly efficient and allows for the modular assembly of complex molecules.
Passerini-Type Reactions
The Passerini reaction is another fundamental isocyanide-based MCR that involves the reaction of an isocyanide, an aldehyde or ketone, and a carboxylic acid to form an α-acyloxy amide wikipedia.orgbohrium.com. This compound can readily participate in this three-component reaction, providing a direct route to α-acyloxy carboxamides bearing the 4-bromobenzyl group.
The reaction is typically carried out in aprotic solvents and is believed to proceed through a concerted mechanism involving a trimolecular interaction between the three components wikipedia.org. The resulting α-acyloxy amides are valuable synthetic intermediates and have been explored for various applications, including in medicinal chemistry wikipedia.org.
Table 2: Examples of Passerini Three-Component Reactions with this compound | Aldehyde/Ketone | Carboxylic Acid | Product | Yield (%) | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | | 5-Bromo isatin | 4-Bromo benzoic acid | 1-(4-bromobenzyl)-5-bromo-2-oxoindolin-3-yl 4-bromobenzoate | High | researchgate.net | | 4-Nitrobenzaldehyde | Masticadienonic acid | (E)-1-((4-bromobenzyl)amino)-1-(4-nitrophenyl)-3,7-dimethylocta-2,6-dien-1-yl masticadienonate | 79 | nih.gov | | o-Carborane aldehyde | Benzoic acid | N-(4-bromobenzyl)-2-(o-carboranyl)-2-(benzoyloxy)acetamide | 80 | beilstein-journals.org | Note: The yields are representative and can vary based on specific reaction conditions.
Pseudo-Multicomponent Reaction Strategies
Pseudo-multicomponent reactions are one-pot processes that involve three or more reactants, but where at least one of the reactants participates in two or more reaction steps organic-chemistry.orgnih.govnih.gov. In these reactions, the final product contains atoms from two or more identical reactant molecules nih.gov. While specific examples detailing the use of this compound in pseudo-MCRs are not extensively documented in readily available literature, its reactive nature makes it a plausible candidate for such transformations.
For instance, in a hypothetical pseudo-four-component reaction, this compound could potentially react with an aldehyde and two equivalents of a nucleophile in a sequential manner to build a more complex scaffold. These types of reactions often rely on a series of tandem events, such as Knoevenagel condensation followed by a Michael addition nih.govnih.gov. The development of novel pseudo-MCRs involving this compound represents an area ripe for future exploration in the field of synthetic chemistry.
This compound has proven to be a highly versatile and valuable reagent in the field of multicomponent reaction chemistry. Its participation in classic and truncated Ugi reactions, Passerini reactions, and its amenability to post-MCR transformations like the Heck and click reactions underscore its importance in the rapid and efficient synthesis of complex and diverse molecular structures. The presence of the bromo substituent provides a key advantage, enabling further synthetic elaborations and expanding the chemical space accessible from this fundamental building block. As the demand for novel and complex molecules continues to grow, the applications of this compound in innovative multicomponent strategies are poised to expand even further.
Diastereoselective and Enantioselective MCRs
Multicomponent reactions (MCRs), which involve the combination of three or more starting materials in a single synthetic operation to form a complex product, are powerful tools for the rapid generation of molecular diversity. The development of stereoselective MCRs is of particular importance for the synthesis of chiral molecules with potential applications in medicinal chemistry and materials science.
While specific examples of enantioselective MCRs employing this compound are not extensively documented in the current literature, the participation of closely related analogues in diastereoselective transformations highlights the potential of this class of reagents. For instance, a diastereoselective one-pot, five-component reaction has been reported for the synthesis of 4-(tetrazole)-1,3-oxazinanes, where 2-bromobenzylisocyanide was successfully employed. This reaction proceeds with high diastereoselectivity for a range of isocyanides, although the diastereoselectivity was observed to be lower with benzyl and 2-bromobenzylisocyanide compared to other aliphatic and aromatic isocyanides rsc.org.
The general mechanism of such isocyanide-based MCRs often involves the initial formation of an intermediate, such as a 5,6-dihydro-2H-1,3-oxazine in the aforementioned five-component reaction, followed by the axial attack of the isocyanide to minimize steric hindrance. The subsequent addition of an azide leads to the final tetrazole-containing product with high diastereoselectivity rsc.org. The tolerance of the bromo-substituent in these reactions is significant, as it provides a site for potential post-modification reactions, allowing for the further diversification of the synthesized scaffolds rsc.org.
The development of highly enantioselective MCRs involving isocyanides is an active area of research. These reactions often utilize chiral catalysts, such as chiral N,N'-dioxide/Mg(II) complexes, to control the stereochemical outcome. While a broad range of isocyanides have been shown to be effective in these transformations, the specific application of this compound in a highly enantioselective MCR has yet to be reported.
Catalysis-Driven Transformations
Catalysis plays a pivotal role in modern organic synthesis, offering efficient and selective routes to complex molecules under mild reaction conditions. This compound has been utilized in a range of catalysis-driven transformations, including those mediated by light (photoredox catalysis) and transition metals.
Photoredox-Catalyzed Reactions
Visible-light photoredox catalysis has emerged as a powerful strategy for the formation of carbon-carbon and carbon-heteroatom bonds. This methodology relies on the ability of a photocatalyst to absorb visible light and initiate single-electron transfer processes, leading to the generation of reactive radical intermediates.
A notable application of this compound in this area is its participation in a pseudo-four-component process for the alkylative amidination of styrenes. This redox-neutral, radical-polar crossover reaction utilizes a redox-active ester (RAE) as both a radical and a nucleophile source. The reaction demonstrates broad functional group tolerance, and the resulting amidines can be readily converted into other valuable functional groups such as amides, tetrazoles, nitriles, or aldehydes.
In a typical reaction, various styrenes can be reacted with different isocyanides, including this compound, and a redox-active ester in the presence of a suitable photocatalyst. The following table summarizes the scope of this reaction with respect to the isocyanide component:
| Entry | Isocyanide | Product | Yield (%) |
| 1 | tert-Butyl isocyanide | 3aa | 89 |
| 2 | Cyclohexyl isocyanide | 3ab | 85 |
| 3 | 1,1,3,3-Tetramethylbutyl isocyanide | 3ac | 81 |
| 4 | Benzyl isocyanide | 3ad | 75 |
| 5 | This compound | 3ae | 72 |
| 6 | 4-Methoxybenzyl isocyanide | 3af | 78 |
| 7 | (Isocyanomethyl)benzene | 3ag | 65 |
The successful inclusion of this compound in this transformation underscores the compatibility of the bromo-substituent with the photoredox catalytic cycle and provides a handle for further synthetic manipulations.
Transition Metal-Catalyzed Processes
Transition metal catalysis is a cornerstone of modern organic synthesis, enabling a vast array of transformations with high efficiency and selectivity. This compound can participate in various transition metal-catalyzed reactions, leveraging the reactivity of both the isocyanide group and the aryl bromide moiety.
While specific examples detailing the direct use of this compound in complex transition metal-catalyzed processes are emerging, related transformations with other isocyanides provide a strong indication of its potential. For instance, a visible-light-induced palladium-catalyzed three-component reaction for the 1,2-alkyl carbamoylation of alkenes has been developed. This reaction proceeds via the in situ formation of a reactive ketenimine intermediate from an alkene, an alkyl iodide, and an isocyanide. A diverse range of styrenes and isocyanides are compatible with this protocol, leading to the formation of valuable amides. The reaction conditions are mild, and the process exhibits good functional group tolerance.
The general applicability of this method suggests that this compound could be a viable substrate, allowing for the synthesis of β-amido compounds bearing a brominated aromatic ring, which are valuable precursors for further cross-coupling reactions.
The bromo-substituent on the benzyl group of this compound also opens up possibilities for sequential or one-pot reactions where the isocyanide first participates in a transformation, followed by a transition metal-catalyzed cross-coupling reaction at the C-Br bond. This dual reactivity makes it a highly attractive building block for the synthesis of complex, polyfunctional molecules.
Organocatalytic Applications
Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has become a third pillar of catalysis alongside transition metal catalysis and biocatalysis. While the field has seen explosive growth, the application of isocyanides in organocatalytic reactions is a more specialized area.
Currently, there is a lack of specific, documented examples of this compound being employed in organocatalytic transformations in the reviewed scientific literature. However, the general reactivity of isocyanides suggests potential avenues for their use in this domain. For instance, isocyanides can act as nucleophiles or participate in cycloaddition reactions, and it is conceivable that chiral organocatalysts could be developed to control the stereoselectivity of such processes. The development of novel organocatalytic methods that can harness the unique reactivity of isocyanides like this compound remains an area with potential for future exploration.
Synthesis of Functionalized Organic Scaffolds
The construction of complex organic scaffolds with diverse functional groups is a central goal of organic synthesis. This compound has proven to be a useful reagent for the synthesis of such molecules, particularly through reactions that functionalize alkenes.
Alkylative Amidination and Carbamoylation of Alkenes
As briefly mentioned in the context of photoredox catalysis, this compound is a competent reaction partner in the pseudo-four-component alkylative amidination of styrenes. This reaction allows for the simultaneous introduction of an alkyl group and an amidine functionality across a double bond.
The reaction proceeds under visible light irradiation with a suitable photocatalyst and utilizes a redox-active ester as the source of both the alkyl radical and a nucleophile. A variety of styrenes and isocyanides are well-tolerated. The table below provides a selection of results for the reaction of styrene with N-acetoxyphthalimide and various isocyanides, including this compound.
| Entry | Isocyanide | Product | Yield (%) |
| 1 | tert-Butyl isocyanide | 3aa | 89 |
| 2 | Cyclohexyl isocyanide | 3ab | 85 |
| 3 | Benzyl isocyanide | 3ad | 75 |
| 4 | This compound | 3ae | 72 |
| 5 | 4-Methoxybenzyl isocyanide | 3af | 78 |
This methodology provides a direct and efficient route to highly functionalized amidines, which are valuable intermediates in organic synthesis and can be found in various biologically active molecules. The presence of the bromine atom on the benzyl group of the product derived from this compound offers a convenient point for further synthetic elaboration, for example, through palladium-catalyzed cross-coupling reactions.
Formation of Nitrogen-Containing Heterocycles
This compound is a valuable reagent in the synthesis of nitrogen-containing heterocycles, which are significant structural motifs in medicinal chemistry and materials science. Its utility is particularly prominent in isocyanide-based multicomponent reactions (IMCRs), such as the Ugi and Passerini reactions, which allow for the rapid assembly of complex molecules from simple starting materials.
The Ugi four-component reaction (Ugi-4CR) typically involves an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce α-acetamido carboxamide derivatives. nih.gov These products can serve as precursors to a wide variety of heterocyclic systems. nih.gov The reaction proceeds through the formation of a nitrilium intermediate, which is then trapped by the carboxylic acid. mdpi.com When reactants with multiple functional groups are employed, this intermediate can be trapped intramolecularly to form various heterocycles. researchgate.net
Similarly, the Passerini three-component reaction (P-3CR), which combines an aldehyde (or ketone), a carboxylic acid, and an isocyanide, yields α-acyloxy carboxamides. wikipedia.org These adducts can also be further manipulated to generate heterocyclic structures. wikipedia.org The versatility of these reactions allows for the incorporation of the 4-bromobenzyl group into the final heterocyclic product, providing a handle for further functionalization, for instance, through cross-coupling reactions.
The scope of heterocycles accessible through these methods is broad and includes, but is not limited to, oxazoles, lactams, and piperazines. mdpi.combeilstein-journals.org For example, a multicomponent reaction involving 2-aminophenol, a ketone, an isocyanide, and acetic acid can lead to the formation of a benzoxazole derivative. mdpi.com
The following table summarizes the key features of the Ugi and Passerini reactions in the context of synthesizing nitrogen-containing heterocycles.
| Reaction | Components | Key Intermediate | Primary Product | Application in Heterocycle Synthesis |
| Ugi Reaction | Aldehyde/Ketone, Amine, Carboxylic Acid, Isocyanide | Nitrilium ion | α-Acetamido carboxamide | Post-Ugi cyclization to form various heterocycles (e.g., lactams, piperazines) |
| Passerini Reaction | Aldehyde/Ketone, Carboxylic Acid, Isocyanide | Nitrilium ion | α-Acyloxy carboxamide | Post-Passerini cyclization to form heterocycles (e.g., oxazoles, butenolides) |
Tetrazole Synthesis
The tetrazole ring is a crucial pharmacophore in medicinal chemistry, often serving as a bioisostere for the carboxylic acid group. beilstein-journals.orgnih.gov this compound can be utilized in the synthesis of tetrazole derivatives through multicomponent reactions, most notably the Ugi tetrazole reaction (UT-4CR). nih.gov
The UT-4CR is a variation of the Ugi reaction where hydrazoic acid (HN₃), often generated in situ from sodium azide, replaces the carboxylic acid component. beilstein-journals.org The reaction of an aldehyde or ketone, an amine, an isocyanide (such as this compound), and hydrazoic acid leads to the formation of α-amino tetrazoles. nih.gov This reaction offers a convergent and efficient route to highly substituted tetrazoles. nih.gov
Another significant pathway for tetrazole synthesis is the [3+2] cycloaddition reaction. While the direct involvement of this compound in this specific reaction type is less commonly documented, the isocyanide functionality is a precursor to nitrile, a key component in the classical [2+3] cycloaddition with azides to form tetrazoles. nih.gov Furthermore, innovative strategies involve the use of tetrazole aldehydes as building blocks in Passerini and Ugi reactions to create complex, drug-like molecules containing the tetrazole moiety. beilstein-journals.orgbeilstein-archives.org
The table below outlines the primary multicomponent reaction used for tetrazole synthesis involving isocyanides.
| Reaction Name | Reactants | Product | Key Features |
| Ugi Tetrazole Reaction (UT-4CR) | Aldehyde/Ketone, Amine, Isocyanide, Hydrazoic Acid (HN₃) | α-Amino Tetrazoles | High atom economy, convergent synthesis of highly substituted tetrazoles. |
Carboxamide and Amidine Derivative Construction
This compound is instrumental in the construction of carboxamide and amidine derivatives, which are fundamental functional groups in a vast array of organic molecules, including pharmaceuticals and agrochemicals.
Carboxamide Synthesis:
The most direct application of this compound in carboxamide synthesis is through the Passerini and Ugi reactions.
Passerini Reaction: This three-component reaction between a carbonyl compound, a carboxylic acid, and an isocyanide directly yields α-acyloxy carboxamides. mdpi.comnih.gov The 4-bromobenzyl group from the isocyanide becomes the N-substituent of the resulting carboxamide.
Ugi Reaction: This four-component reaction produces α-acylamino carboxamides. nih.gov Similar to the Passerini reaction, the isocyanide component, in this case, this compound, provides the N-substituent for one of the amide groups in the final product. nih.gov
These multicomponent reactions are highly valued for their efficiency and the ability to generate diverse libraries of carboxamide-containing compounds in a single step. mdpi.com
Amidine Synthesis:
While the direct one-step synthesis of amidines from this compound is less common, isocyanides can be converted to isothiocyanates, which can then react with amines to form thioureas. Subsequent S-alkylation and reaction with another amine can yield guanidines, which are structurally related to amidines. More direct methods for amidine synthesis typically involve the reaction of amines with nitriles, imidates, or orthoesters. organic-chemistry.orgorganic-chemistry.org However, the isocyanide group can be a precursor to other functional groups that can then be transformed into an amidine.
The following table summarizes the application of this compound in the synthesis of carboxamide derivatives.
| Reaction | Reactants | Product Containing 4-Bromobenzyl Group |
| Passerini Reaction | Carbonyl Compound, Carboxylic Acid, this compound | N-(4-Bromobenzyl)-α-acyloxycarboxamide |
| Ugi Reaction | Carbonyl Compound, Amine, Carboxylic Acid, this compound | N-(4-Bromobenzyl)-α-acylaminocarboxamide |
Diversity-Oriented Synthesis (DOS) and Combinatorial Library Generation
Diversity-oriented synthesis (DOS) is a powerful strategy aimed at the efficient creation of structurally diverse and complex small molecules for high-throughput screening and drug discovery. nih.govcam.ac.uk Isocyanide-based multicomponent reactions (IMCRs), such as the Ugi and Passerini reactions, are central to DOS due to their ability to rapidly generate a wide range of molecular scaffolds from a set of simple building blocks. nih.govnih.gov
This compound is an excellent building block for DOS and combinatorial library generation for several key reasons:
Versatility in IMCRs: As a key component in Ugi and Passerini reactions, it allows for the introduction of the 4-bromobenzyl moiety into a diverse set of molecular frameworks. nih.govnih.gov
Post-MCR Functionalization: The bromine atom on the phenyl ring serves as a versatile functional handle for subsequent diversification. This allows for a "build/couple/pair" strategy where the core scaffold is first constructed via an MCR, and then further modified through reactions such as Suzuki, Heck, or Buchwald-Hartwig cross-coupling. This greatly expands the chemical space that can be explored from a single MCR product.
Scaffold Diversity: By varying the other components in the MCRs (aldehydes, amines, carboxylic acids), a vast number of different molecular scaffolds can be generated, all bearing the 4-bromobenzyl group. nih.govrsc.org This leads to libraries with high skeletal diversity. cam.ac.uk
The use of this compound in DOS enables the generation of libraries of compounds with variations in their appendages, stereochemistry, and core skeletons, which is crucial for exploring new areas of chemical biology and identifying novel bioactive molecules. cam.ac.uknih.gov
The table below illustrates the role of this compound in a typical DOS workflow.
| Step | Description | Role of this compound |
| 1. Build | A core scaffold is constructed using a multicomponent reaction (e.g., Ugi or Passerini). | Serves as the isocyanide component, incorporating the 4-bromobenzyl group into the initial product. |
| 2. Couple | The initial product is modified through a chemical reaction targeting a specific functional group. | The bromine atom on the benzyl group acts as a key site for cross-coupling reactions, allowing for the attachment of a wide variety of new substituents. |
| 3. Pair | Different building blocks are combined in a combinatorial fashion to generate a library of compounds. | The variation of other reactants in the initial MCR, combined with the diverse coupling partners in the second step, leads to a large and diverse library of molecules. |
Coordination Chemistry of 4 Bromobenzylisocyanide
4-Bromobenzylisocyanide as a Ligand in Metal Complexes
This compound coordinates to transition metals through its terminal carbon atom, which possesses a lone pair of electrons. It is classified as an L-type, charge-neutral ligand. Like other isocyanides, it is electronically similar to carbon monoxide (CO) but exhibits distinct bonding properties. Generally, isocyanides are considered stronger σ-donors and weaker π-acceptors compared to CO.
The bonding between a metal and an isocyanide ligand such as this compound is best described by the Dewar-Chatt-Duncanson model, which involves two primary components:
σ-Donation: The ligand donates electron density from its highest occupied molecular orbital (HOMO), which is primarily localized on the carbon atom, to a vacant d-orbital on the metal center. This forms a strong metal-carbon σ-bond.
π-Backbonding: The metal center donates electron density from its filled d-orbitals back into the low-lying, empty π* antibonding orbitals of the isocyanide ligand. This interaction strengthens the metal-ligand bond and influences the electronic properties of the complex.
The extent of π-backbonding is sensitive to the nature of the R group on the isocyanide (R-N≡C). For aryl isocyanides, the acceptor strength is generally greater than for alkyl isocyanides, as indicated by a more significant decrease in the N≡C stretching frequency upon coordination. core.ac.uk While the benzyl (B1604629) group in this compound is not directly conjugated with the isocyanide moiety, the electron-withdrawing bromine atom on the phenyl ring can exert an inductive effect, potentially influencing the π-acceptor character of the ligand. However, studies on substituted phenyl isocyanides suggest that the interaction of the benzene (B151609) ring's π-electrons with the M-CN group is often weak. core.ac.uk
The strength of these bonding interactions can be probed using infrared (IR) spectroscopy. The C≡N stretching frequency (ν(C≡N)) is a sensitive indicator of the electronic environment. In free this compound, this band is found in the typical range for isonitriles (around 2150-2110 cm⁻¹). Upon coordination, the position of this band shifts:
An increase in ν(C≡N) relative to the free ligand suggests that σ-donation is the dominant interaction, strengthening the C≡N bond. This is common in metal complexes with low electron density where backbonding is minimal.
A decrease in ν(C≡N) indicates significant π-backbonding from an electron-rich metal center into the ligand's π* orbitals, which weakens the C≡N bond.
| Interaction Type | Effect on M-C Bond | Effect on C≡N Bond | Expected Shift in ν(C≡N) (IR Spectroscopy) |
| σ-Donation (Dominant) | Strengthened | Strengthened | Increase in frequency (Hypsochromic shift) |
| π-Backbonding (Dominant) | Strengthened | Weakened | Decrease in frequency (Bathochromic shift) |
This table illustrates the general principles of how bonding interactions affect the C≡N stretching frequency in metal-isocyanide complexes.
The stereochemical profile of this compound is largely dictated by the linear C-N≡C-Metal coordination geometry. This linearity results in a relatively small steric footprint, often described by a small cone angle. This property allows for the assembly of complexes with high coordination numbers, as multiple isocyanide ligands can fit around a single metal center with minimal steric hindrance.
While typically acting as a terminal ligand, this compound can also function as a bridging ligand between two metal centers. In such bridging modes, the M-C-N-R linkage is characteristically bent.
The definitive structures of metal complexes containing this compound are determined using a combination of spectroscopic and diffraction techniques.
X-ray Crystallography: Single-crystal X-ray diffraction provides unambiguous information on the solid-state structure, including precise bond lengths and angles. Key parameters obtained for a this compound complex would include the M-C bond distance, the C≡N bond length, and the M-C-N and C-N-C bond angles. For terminal ligands, the M-C-N angle provides insight into the degree of backbonding; significant deviation from 180° can indicate strong π-backbonding in electron-rich complexes.
Infrared (IR) Spectroscopy: As discussed previously, IR spectroscopy is crucial for probing the electronic effects of coordination. The position and intensity of the ν(C≡N) band are diagnostic.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to confirm the ligand's structure and probe the symmetry of the complex in solution. The chemical shifts of the benzyl protons and the isocyanide carbon are sensitive to the coordination environment.
| Technique | Key Information Provided |
| X-ray Crystallography | Solid-state geometry, bond lengths (M-C, C≡N), bond angles (M-C-N) |
| Infrared Spectroscopy | C≡N stretching frequency (ν(C≡N)), indicating electronic effects of coordination |
| NMR Spectroscopy | Solution-state structure, symmetry of the complex, ligand conformation |
This table summarizes the primary techniques used for the structural characterization of metal complexes with this compound.
Role of this compound Complexes in Catalysis
Metal-isocyanide complexes are widely explored as catalysts for a variety of organic transformations. The this compound ligand can be used to tune the steric and electronic properties of a metal center, thereby influencing the activity, selectivity, and stability of the resulting catalyst. The presence of the benzyl group provides a different steric profile compared to simple alkyl or aryl isocyanides, and the bromo-substituent can be used for further functionalization, for instance, in catalyst immobilization.
In homogeneous catalysis, catalysts and reactants exist in the same phase, typically a liquid solution. Metal complexes with isocyanide ligands have shown activity in several important reactions, including hydrogenation, hydrosilylation, and cross-coupling reactions. uni-regensburg.de The substitution of other ligands, like carbon monoxide or phosphines, with isocyanides can lead to more robust catalysts that are stable at higher temperatures. uni-regensburg.de
For example, rhodium and platinum isocyanide complexes have been investigated for catalytic applications. uni-regensburg.de A hypothetical catalyst system using a this compound ligand, such as [RhCl(CO)₂(CN-CH₂-C₆H₄Br)], could be explored for reactions like the hydroformylation of alkenes. The electronic properties imparted by the 4-bromobenzyl group could modulate the catalyst's reactivity and selectivity towards linear versus branched aldehyde products.
A major challenge in homogeneous catalysis is the separation of the catalyst from the reaction products. This can be addressed by immobilizing the catalyst on a solid support, creating a heterogeneous system. The this compound ligand is well-suited for this purpose. The bromo-substituent on the phenyl ring can serve as a handle for covalent attachment to a support material via reactions such as Suzuki or Sonogashira cross-coupling.
Alternatively, isocyanide ligands functionalized with groups like trialkoxysilanes can be grafted onto silica supports. uni-regensburg.de This approach allows for the benefits of molecularly-defined active sites, characteristic of homogeneous catalysts, combined with the ease of separation and recyclability of heterogeneous catalysts. A catalyst featuring this compound could be immobilized on supports like silica, alumina, or polymeric resins for use in continuous-flow reactors.
Computational and Theoretical Investigations of 4 Bromobenzylisocyanide
Quantum Mechanical Studies of Electronic Structure
Quantum mechanical calculations are fundamental to understanding the electronic properties of 4-bromobenzylisocyanide. These studies typically involve methods like Density Functional Theory (DFT) to determine the molecule's geometry, orbital energies, and charge distribution. researchgate.netnih.govnih.gov
The electronic nature of the isocyanide functional group is unique; it can act as both a nucleophile and an electrophile at the terminal carbon atom. nih.gov This amphiphilic character is a key aspect of its reactivity. nih.gov The electronic structure is influenced by the interplay between the phenyl ring, the bromine atom, and the isocyanide group.
A critical aspect of electronic structure analysis is the examination of the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgnih.gov The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy indicates its ability to accept electrons (electrophilicity). wuxibiology.communi.cz
The HOMO-LUMO energy gap is a significant indicator of a molecule's kinetic stability and chemical reactivity. muni.czirjweb.com A smaller gap generally suggests higher reactivity, as less energy is required for electronic excitation. wikipedia.orgmuni.cz For substituted aromatic compounds, the nature and position of substituents can significantly alter the HOMO and LUMO energy levels and, consequently, the energy gap. researchgate.netwuxibiology.com In this compound, the electron-withdrawing nature of the bromine atom is expected to influence these energies.
Calculations on similar brominated aromatic compounds have been performed using DFT methods, such as B3LYP with basis sets like 6-311G(d,p), to determine these electronic properties. researchgate.netresearchgate.net These studies provide a framework for understanding how the bromo-substituent impacts the electronic landscape of the benzylisocyanide core.
Molecular Electrostatic Potential (MEP) maps are another valuable tool derived from electronic structure calculations. nih.govresearchgate.net MEP maps illustrate the charge distribution on the molecule's surface, highlighting regions that are electron-rich (negative potential) and electron-poor (positive potential). These maps are useful for predicting sites of electrophilic and nucleophilic attack. irjweb.com For this compound, the MEP would likely show a negative potential around the nitrogen atom of the isocyanide group and the bromine atom, with positive potential regions on the hydrogen atoms.
Table 1: Calculated Electronic Properties of Related Aromatic Compounds Note: Specific data for this compound is not readily available in the cited literature. This table presents representative data for similar compounds to illustrate the typical values obtained from DFT calculations.
| Compound | Method/Basis Set | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |
|---|---|---|---|---|
| 4-(Dimethylamino) Benzaldehyde | DFT/B3LYP | - | - | - |
| (E)-3-(4-bromophenyl)-1-(3,4-dichlorophenyl)prop-2-en-1-one | DFT/6-311G(d,p) | - | - | - |
| Imidazole Derivative | DFT/B3LYP/6-311++G | -6.2967 | 1.8096 | 4.4871 |
Mechanistic Probing via Computational Chemistry
Computational chemistry, particularly DFT, is extensively used to elucidate the mechanisms of chemical reactions. nih.govrsc.org For reactions involving this compound, computational studies can map out potential energy surfaces, identify transition states, and calculate activation barriers, providing a detailed picture of the reaction pathway. rsc.org
Isocyanides are well-known for their participation in multicomponent reactions (MCRs), such as the Ugi and Passerini reactions. acs.orgmdpi.comnih.gov The mechanism of these reactions often involves the initial nucleophilic attack of the isocyanide carbon on an electrophilic species. mdpi.com Computational studies can model these steps, revealing the structure of key intermediates like nitrilium ions. nih.govmdpi.com
For example, in cycloaddition reactions, another important class of reactions for isocyanides, DFT calculations can determine whether the reaction proceeds through a concerted or stepwise mechanism. acs.orgmdpi.comsemanticscholar.orgrsc.orgacs.org A study on the dual 1,3-dipolar cycloaddition of CO2 with isocyanides and alkynes showed that the initial nucleophilic attack of the isocyanide on the alkyne is the rate-determining step. acs.org Such calculations can also assess the influence of substituents on the reaction barriers. It has been noted that substituents on the other reactants often play a more significant role in controlling the rate and selectivity than those on the isocyanide itself. acs.org
Natural Bond Orbital (NBO) analysis is often employed in conjunction with mechanistic studies to understand charge delocalization and hyperconjugative interactions that stabilize transition states and intermediates.
Prediction of Reactivity and Selectivity
Theoretical calculations can predict the reactivity and selectivity of this compound in various chemical transformations. Global reactivity descriptors, derived from the energies of frontier molecular orbitals, are often used for this purpose. nih.gov
These descriptors include:
Chemical Hardness (η): A measure of the molecule's resistance to changes in its electron distribution. It is calculated as (E_LUMO - E_HOMO) / 2. irjweb.com
Chemical Potential (μ): Related to the escaping tendency of electrons from an equilibrium system. It is calculated as (E_HOMO + E_LUMO) / 2. irjweb.com
Electronegativity (χ): The power of an atom in a molecule to attract electrons to itself. It is the negative of the chemical potential. irjweb.com
Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons. It is calculated as μ² / (2η). irjweb.com
A higher electrophilicity index suggests a greater capacity to act as an electrophile. nih.gov The values of these descriptors for this compound would be influenced by the electronic effects of the bromo-substituent on the aromatic ring. Electron-withdrawing groups generally increase the electrophilicity of a molecule. nih.gov
Table 2: Global Reactivity Descriptors Note: This table provides the formulas for calculating common reactivity descriptors. Specific calculated values for this compound would require dedicated DFT studies.
| Descriptor | Formula |
|---|---|
| Ionization Potential (I) | -E_HOMO |
| Electron Affinity (A) | -E_LUMO |
| Chemical Hardness (η) | (I - A) / 2 |
| Chemical Potential (μ) | -(I + A) / 2 |
| Electronegativity (χ) | -μ |
| Electrophilicity Index (ω) | μ² / (2η) |
Formulas are based on Koopmans' theorem.
Computational methods can also predict regioselectivity and stereoselectivity by comparing the activation energies of different possible reaction pathways. The pathway with the lowest energy barrier is the most likely to be observed experimentally.
Molecular Modeling and Dynamics Simulations
Molecular modeling and molecular dynamics (MD) simulations offer insights into the conformational behavior and intermolecular interactions of this compound. nih.govmdpi.comyoutube.comyoutube.comrsc.org While quantum mechanical calculations are often performed on single molecules in the gas phase, MD simulations can model the behavior of molecules in solution or in the solid state over time. mdpi.com
MD simulations can be used to:
Explore the conformational landscape of the molecule, identifying low-energy conformers.
Simulate the interaction of this compound with solvent molecules, providing information about solvation effects.
Model the binding of this compound to a protein or other receptor, which is relevant in the context of drug design. rsc.org
These simulations rely on force fields, which are sets of parameters that describe the potential energy of the system. The choice of force field is crucial for obtaining accurate results.
Studies of intermolecular interactions, such as hydrogen bonding and halogen bonding, are also important. nih.govacs.org The isocyanide group can act as a hydrogen bond acceptor at the carbon terminal. acs.org The bromine atom in this compound can participate in halogen bonding, an interaction that is increasingly recognized for its importance in crystal engineering and supramolecular chemistry. nih.gov Computational analysis can quantify the strength and geometry of these non-covalent interactions. nih.gov
Future Perspectives and Research Challenges in 4 Bromobenzylisocyanide Chemistry
Development of Novel Synthetic Methodologies
The classical synthesis of isocyanides often involves the dehydration of N-substituted formamides, a method that continues to be refined for improved efficiency and safety. rsc.org The most prevalent method for this transformation utilizes phosphorus oxychloride (POCl₃) in the presence of a base. rsc.org However, ongoing research seeks to replace or improve upon these traditional reagents.
A significant challenge lies in moving away from harsh and toxic reagents like phosgene (B1210022) and its derivatives. rsc.org Modern research has introduced a variety of alternative dehydrating agents. For instance, combinations like triphenylphosphine (B44618) (PPh₃) and iodine have been shown to produce high yields of isocyanides from aromatic formamides. rsc.org Other reagents such as tosyl chloride (TsCl), diphosgene, and XtalFluor-E have also been employed, each with varying degrees of success and applicability. rsc.org
A promising alternative route for synthesizing benzyl (B1604629) isocyanides, including 4-bromobenzylisocyanide, starts from the corresponding benzyl halides. One notable method involves the treatment of benzyl halides with silver salts (such as AgClO₄, AgBF₄, or AgOTf) and trimethylsilyl (B98337) cyanide (TMSCN). This reaction proceeds at room temperature, and subsequent cleavage of the carbon-silicon bond yields the desired isocyanide in high purity. This approach circumvents the need to prepare the formamide (B127407) precursor, offering a more direct pathway.
The table below summarizes and compares various synthetic methodologies applicable to the synthesis of this compound.
| Method | Starting Material | Key Reagents | Advantages | Challenges |
| Formamide Dehydration | N-(4-bromobenzyl)formamide | POCl₃, Et₃N | Well-established, versatile | Use of corrosive and hazardous reagents |
| Formamide Dehydration | N-(4-bromobenzyl)formamide | PPh₃, Iodine, Pyridine (B92270) | Less toxic than POCl₃, high yields for aromatic formamides rsc.org | Requires stoichiometric phosphine (B1218219) oxide waste |
| Formamide Dehydration | N-(4-bromobenzyl)formamide | p-Toluenesulfonyl chloride (p-TsCl), Base | Less toxic, cheaper, simplified work-up eurekalert.org | May require longer reaction times for some substrates |
| Halide Substitution | 4-Bromobenzyl bromide | Ag(I) salts, Trimethylsilyl cyanide (TMSCN) | Direct, avoids formamide precursor, high yields | Use of stoichiometric silver salts can be costly |
Future research will likely focus on developing catalytic methods that avoid stoichiometric, high-molecular-weight reagents, thereby improving atom economy and reducing waste.
Expansion of Reaction Scope and Applications
This compound is a versatile component in multicomponent reactions (MCRs), which are powerful tools for rapidly building molecular complexity from simple precursors. semanticscholar.orgmdpi.com Its application in classic isocyanide-based MCRs like the Ugi and Passerini reactions allows for the efficient synthesis of highly functionalized peptide-like structures and α-acyloxy carboxamides, respectively. nih.gov
The true potential for future expansion lies in using the products of these MCRs as intermediates for subsequent transformations, leveraging the bromo-substituent. The aryl bromide moiety serves as a key functional handle for post-MCR modifications, most notably through metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig). This strategy enables the creation of large and diverse libraries of complex molecules from a common this compound-derived intermediate. For example, an Ugi reaction product containing the 4-bromophenyl group can be further elaborated by coupling it with various boronic acids, alkynes, or amines to introduce new substituents and build intricate molecular scaffolds. beilstein-journals.org
Furthermore, the application of this compound is expanding into the synthesis of diverse heterocyclic systems, which are core structures in many pharmaceuticals and functional materials. semanticscholar.orgnih.gov Isocyanides are known to participate in cycloaddition reactions and tandem processes that form rings. mdpi.com Research is focused on developing novel MCRs and cascade reactions that utilize this compound to construct unique heterocyclic frameworks such as:
Imidazoles and Oxazoles: Continuous flow synthesis methods have been developed for the preparation of 4-substituted-5-aminoimidazoles and other heterocycles using isocyanides as key reagents. researchgate.net
Benzodiazepines and Triazoles: Sequential Ugi and click/intramolecular coupling reactions can produce complex fused heterocyclic systems like triazolobenzodiazepines. beilstein-journals.org
Pyrroles and Pyridines: Novel cyclization strategies involving isocyanides are continuously being explored to access a wide range of N-heterocycles. nih.gov
The coordination chemistry of isocyanides, including this compound, also presents opportunities for future research. uci.eduuci.edu Isocyanides are excellent ligands for a variety of transition metals, and the resulting complexes can exhibit interesting catalytic or material properties. The electronic properties of the complex can be tuned via the bromo-substituent, opening avenues in materials science and catalysis.
Sustainable and Environmentally Benign Synthesis
A major challenge in isocyanide chemistry is the development of sustainable and environmentally friendly synthetic protocols. Traditional methods often generate significant chemical waste and utilize hazardous materials. rsc.org Future research is directed towards aligning the synthesis of this compound with the principles of green chemistry.
Key areas of development include:
Greener Reagents: There is a strong emphasis on replacing toxic dehydrating agents like phosphorus oxychloride and phosgene derivatives with safer alternatives. p-Toluenesulfonyl chloride (p-TsCl) has emerged as a promising option, as it is less toxic, less expensive, and allows for a simpler reaction work-up, significantly reducing the environmental factor (E-factor) of the synthesis. eurekalert.org
Mechanochemistry: The use of ball-milling for the dehydration of formamides represents a significant step towards sustainable synthesis. This mechanochemical approach can drastically reduce or even eliminate the need for bulk solvents, which are a major contributor to chemical waste.
Flow Chemistry: Continuous flow technology offers a safer and more efficient way to produce and use isocyanides. rsc.org Synthesizing these compounds in a closed, automated flow system minimizes operator exposure to their potent odors and potential toxicity. Furthermore, flow reactors allow for precise control over reaction parameters, often leading to higher yields and purity while reducing waste. researchgate.net This approach also enables the direct "in-line" use of the synthesized isocyanide in subsequent reactions, avoiding hazardous isolation and purification steps. researchgate.net
The table below highlights key green chemistry approaches applicable to this compound synthesis.
| Approach | Principle | Advantages for Isocyanide Synthesis |
| Alternative Reagents | Use of less toxic and hazardous substances | Replacing POCl₃ with p-TsCl improves safety and reduces waste. eurekalert.org |
| Mechanochemistry | Reduction or elimination of solvent | Lowers environmental impact by minimizing solvent use and waste generation. |
| Continuous Flow Synthesis | Process intensification and enhanced safety | Minimizes exposure to odorous/toxic compounds, reduces waste, and allows for safer handling of hazardous reagents through contained systems. rsc.orgresearchgate.net |
Integration with Automation and High-Throughput Experimentation
The future of chemical synthesis, including that of this compound and its derivatives, will be heavily influenced by automation, robotics, and artificial intelligence. eurekalert.organdreaviliotti.it These technologies are set to revolutionize how new reactions are discovered, optimized, and scaled up.
High-Throughput Experimentation (HTE) platforms allow for the rapid screening of numerous reaction conditions (e.g., catalysts, solvents, bases, temperatures) in parallel using miniaturized formats like 96-well plates. trajanscimed.comyoutube.com This approach dramatically accelerates the optimization of synthetic routes to this compound and is invaluable for exploring its reaction scope. youtube.com By combining this compound with diverse sets of reactants in HTE arrays, vast libraries of novel compounds can be synthesized and screened for desired properties, for instance, in drug discovery. trajanscimed.com
Automated Synthesis Platforms , often integrated with flow chemistry systems, enable the unattended synthesis of molecules. rsc.org A robotic system can manage reagent addition, reaction monitoring, and product purification, freeing up researchers for more complex tasks. andreaviliotti.ityoutube.com Such "self-driving labs" can execute complex, multi-step syntheses involving this compound, including post-MCR modifications. researchgate.net
Machine Learning (ML) and Artificial Intelligence (AI) are becoming critical tools for predicting reaction outcomes and proposing novel synthetic routes. ibm.com By training algorithms on large datasets, generated in part by HTE, ML models can predict the success of a reaction or identify the optimal conditions, thereby reducing the number of failed experiments and saving resources. researchgate.netibm.com This predictive power can guide chemists in exploring the most promising applications of this compound for synthesizing complex targets.
The integration of these technologies creates a closed-loop discovery cycle: AI proposes new reactions or molecules, robots perform the experiments using HTE, and the resulting data is fed back to the AI to refine future predictions. researchgate.netibm.com This synergy will undoubtedly accelerate the pace of innovation in this compound chemistry, unlocking new applications in medicine, materials, and beyond.
Q & A
Basic: What are the critical safety precautions for handling 4-Bromobenzylisocyanide in laboratory settings?
Methodological Answer:
this compound, like many brominated organics, requires strict safety protocols:
- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to minimize inhalation risks .
- First Aid: For skin/eye contact, flush with water for 15+ minutes and seek medical attention. In case of inhalation, move to fresh air and monitor for respiratory distress .
- Storage: Store in airtight containers under inert gas (e.g., nitrogen) at 2–8°C to prevent degradation. Avoid exposure to moisture or oxidizing agents .
- Disposal: Follow hazardous waste guidelines. Neutralize isocyanides with acidic solutions (e.g., 10% HCl) before disposal to minimize reactivity .
Basic: How can researchers optimize the synthesis of this compound?
Methodological Answer:
Synthesis typically involves bromobenzyl precursors and isocyanide-forming reagents (e.g., Hofmann or Ugi reactions). Key steps include:
- Precursor Preparation: Start with 4-bromobenzylamine. Confirm purity via TLC or HPLC (>98%) to avoid side reactions .
- Reaction Conditions: Use dichloromethane or THF as solvents under anhydrous conditions. Maintain temperatures between 0–5°C during reagent addition to control exothermic reactions .
- Purification: Isolate the product via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization. Monitor for unreacted starting materials using -NMR .
Advanced: How should researchers address contradictions in spectral data (e.g., NMR, IR) for this compound?
Methodological Answer:
Discrepancies often arise from impurities or solvent effects:
- Cross-Validation: Compare data with authoritative databases (NIST Chemistry WebBook, PubChem) and published spectra. For example, the -NMR signal for the isocyanide group (C≡N–) should appear at ~150–160 ppm .
- Solvent Artifacts: Ensure deuterated solvents (e.g., CDCl) are free of moisture, which can cause peak splitting. Use internal standards (e.g., TMS) for calibration .
- Advanced Techniques: Employ 2D NMR (COSY, HSQC) to resolve overlapping signals. For IR, confirm the isocyanide stretch (~2150 cm) and absence of amine peaks (~3300 cm) .
Advanced: What strategies mitigate decomposition during long-term storage of this compound?
Methodological Answer:
Decomposition pathways include hydrolysis and oxidation:
- Stability Testing: Conduct accelerated aging studies (40°C/75% RH for 1 month) and monitor purity via HPLC. Degradation products (e.g., benzylamines) indicate moisture ingress .
- Stabilizers: Add molecular sieves or desiccants (e.g., silica gel) to storage containers. For oxygen-sensitive batches, use argon/vacuum sealing .
- Spectroscopic Monitoring: Track UV-Vis absorbance at 270 nm (characteristic of intact isocyanide groups) to detect early degradation .
Basic: What analytical techniques are essential for characterizing this compound purity?
Methodological Answer:
- Chromatography: Use reverse-phase HPLC with a C18 column (mobile phase: acetonitrile/water, 70:30). Purity >95% is acceptable for most synthetic applications .
- Mass Spectrometry: Confirm molecular ion peaks via ESI-MS (expected [M+H] at m/z 212). Fragmentation patterns should align with bromine isotope ratios (1:1 for /) .
- Elemental Analysis: Validate C, H, N, Br percentages (theoretical: C 45.54%, H 3.34%, N 6.64%, Br 37.80%) .
Advanced: How can computational chemistry aid in predicting this compound reactivity?
Methodological Answer:
- DFT Calculations: Model reaction pathways (e.g., nucleophilic additions) using Gaussian or ORCA software. Optimize geometries at the B3LYP/6-31G(d) level to predict activation energies .
- Solvent Effects: Simulate solvation with PCM models to assess steric/electronic influences on isocyanide group reactivity .
- Docking Studies: For biological applications, predict binding affinities to enzymes (e.g., cytochrome P450) using AutoDock Vina .
Basic: What are the regulatory considerations for using this compound in cross-disciplinary research?
Methodological Answer:
- REACH Compliance: Ensure registration under EC No 1907/2006 if manufacturing >1 ton/year. Document SDS with hazard classifications (e.g., skin/eye irritation) .
- Waste Management: Segregate halogenated waste and consult licensed disposal services. Avoid landfill disposal due to potential groundwater contamination .
- Ecotoxicity Screening: Conduct acute toxicity tests (e.g., Daphnia magna LC) if environmental release is possible .
Advanced: How to resolve conflicting literature reports on this compound’s catalytic applications?
Methodological Answer:
- Reproducibility Checks: Replicate key experiments (e.g., palladium-catalyzed couplings) using identical reagents and conditions. Note batch-to-batch variability in metal catalysts .
- Kinetic Studies: Compare turnover frequencies (TOF) under varying temperatures/pressures. Use in situ IR to monitor intermediate formation .
- Meta-Analysis: Systematically review datasets across publications. Apply statistical tools (e.g., ANOVA) to identify outliers or methodological biases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
